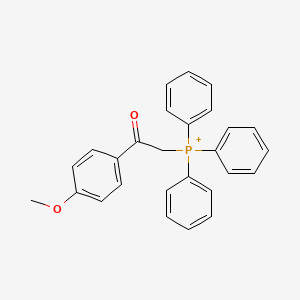
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-甲氧基苯基)-2-(三苯基膦基)乙酮是一种有机化合物,其特征在于甲氧基苯基和三苯基膦基连接到乙酮主链上。
准备方法
合成路线和反应条件
1-(4-甲氧基苯基)-2-(三苯基膦基)乙酮的合成通常涉及 4-甲氧基苯甲醛与三苯基膦以及合适的氧化剂反应。反应条件通常包括使用二氯甲烷或甲苯等溶剂,并在惰性气氛下进行反应以防止膦的氧化。
工业生产方法
这种化合物的工业生产方法没有得到很好的记录,但它们可能会涉及扩大实验室合成方法的规模。这将包括优化反应条件以获得更高的产率和纯度,以及确保工艺具有成本效益和环境友好性。
化学反应分析
反应类型
1-(4-甲氧基苯基)-2-(三苯基膦基)乙酮可以进行多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成相应的膦氧化物。
还原: 还原反应可以将酮基转化为醇。
取代: 在适当的条件下,甲氧基可以被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化锂铝等还原剂。
取代: 卤素或亲核试剂等试剂可用于取代反应。
主要生成物
氧化: 膦氧化物。
还原: 醇衍生物。
取代: 取决于所用试剂的不同,可以形成各种取代衍生物。
科学研究应用
1-(4-甲氧基苯基)-2-(三苯基膦基)乙酮在科学研究中具有多种应用:
化学: 用作有机合成中的试剂,特别是在形成碳-磷键时。
医学: 由于其独特的化学性质,正在研究其在药物开发中的潜在用途。
工业: 用于生产特种化学品和材料。
作用机制
1-(4-甲氧基苯基)-2-(三苯基膦基)乙酮的作用机制涉及它与各种分子靶标的相互作用。该化合物可以作为配体,与金属离子形成络合物,然后参与催化反应。甲氧基还可以参与氢键和其他相互作用,影响化合物的反应性和稳定性。
相似化合物的比较
类似化合物
三(4-甲氧基苯基)膦: 结构类似,但缺少乙酮主链。
1-(4-甲氧基苯基)乙醇: 类似,但具有醇基而不是膦基。
4-甲氧基苯乙酮: 类似,但缺少膦基。
独特性
1-(4-甲氧基苯基)-2-(三苯基膦基)乙酮的独特性在于它同时具有甲氧基苯基和三苯基膦基,这赋予了它独特的化学性质和反应性。这使其成为研究和工业中各种应用的宝贵化合物。
生物活性
1-(4-Methoxyphenyl)-2-(triphenylphosphoranyl)ethanone, a compound that integrates a methoxyphenyl moiety with a triphenylphosphoranylidene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into various studies that highlight its antioxidant, anticancer, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For instance, the DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of related compounds. The results suggest that some derivatives show antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 80% | 1.4 times higher |
| Compound B | 70% | Comparable |
| Compound C | 55% | Lower |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, studies have demonstrated its cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate that the compound exhibits greater cytotoxicity towards U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against specific cancer types .
Case Study: Anticancer Efficacy
In a study evaluating several derivatives, it was found that compounds with similar structures reduced cell viability significantly:
- U-87 Cell Line : Viability reduced by up to 80% at a concentration of 100 µM.
- MDA-MB-231 Cell Line : Viability reduced by approximately 40% at the same concentration.
This indicates a promising avenue for further development in cancer therapeutics.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| U-87 | 25 | 20% |
| MDA-MB-231 | 30 | 60% |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been assessed. The results from various assays indicate that derivatives of triphenylphosphoranylidene compounds exhibit significant antifungal activity against strains such as Candida albicans with MIC values ranging from 37 to 124 µg/mL .
Table 3: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound D | Candida albicans | 50 |
| Compound E | Escherichia coli | 100 |
| Compound F | Staphylococcus aureus | 75 |
属性
CAS 编号 |
53094-78-3 |
|---|---|
分子式 |
C27H24O2P+ |
分子量 |
411.5 g/mol |
IUPAC 名称 |
[2-(4-methoxyphenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C27H24O2P/c1-29-23-19-17-22(18-20-23)27(28)21-30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20H,21H2,1H3/q+1 |
InChI 键 |
WIIVDSFRQCXNIU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















